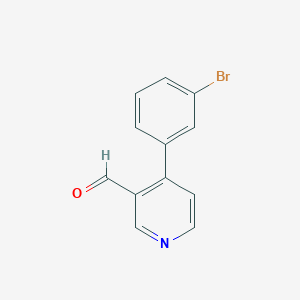

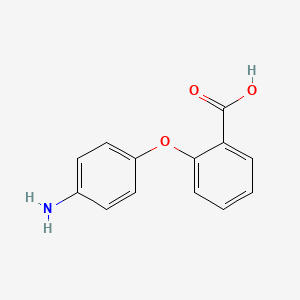

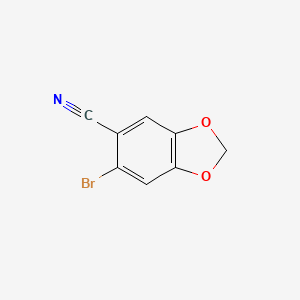

![molecular formula C11H7BrF3NS B1273882 5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole CAS No. 850375-27-8](/img/structure/B1273882.png)

5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole

Übersicht

Beschreibung

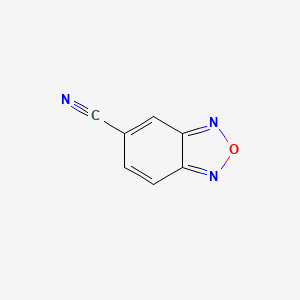

The compound "5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole" is a thiazole derivative, a class of heterocyclic compounds that have garnered interest due to their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science. Thiazoles are characterized by a five-membered ring containing both sulfur and nitrogen atoms.

Synthesis Analysis

The synthesis of thiazole derivatives can be complex, involving multiple steps and various reaction conditions. For instance, the synthesis of a related compound, 4-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-ylthio]-2-(trifluoromethyl)thieno[2,3-d]pyrimidine, was achieved through a three-step procedure that included cyclization, chlorination, and nucleophilic substitution reactions, offering mild reaction conditions and good yields . Similarly, bromination of 4-substituted thiazolylhydrazones led to the formation of 5-halo derivatives, with the reaction conditions being influenced by substituents on the thiazole ring .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is crucial in determining their chemical reactivity and interaction with other molecules. For example, the crystal structure of 5-bromo-2-(4-methylbenzyl)-6-(4-nitrophenyl)imidazo[2,1-b][1,3,4]thiadiazole revealed dihedral angles between the 4-methylbenzyl and nitro-phenyl rings and the imidazo thiadiazole mean plane, which are indicative of the molecule's conformation . Such structural analyses are often complemented by quantum chemical and theoretical charge density analyses to understand the nature and strength of intermolecular interactions .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, which are essential for their functionalization and application. The bromination of thiazolylhydrazones, for instance, is a reaction that can lead to the selective formation of 5-halo derivatives, with the course of the reaction being affected by the substituents present . These reactions are important for the synthesis of more complex thiazole-containing molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, fluorescence, and reactivity, are influenced by their molecular structure. The fluorescence effects in 2-methylamino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole, for example, were found to be induced by molecular aggregation, which is dependent on the pH of the solution . Such properties are not only important for the practical use of these compounds but also for understanding their behavior in biological systems.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Microwave Irradiation Synthesis : A study by Attimarad and Mohan (2007) demonstrated the synthesis of 2,4,5-trisubstituted thiazole derivatives, which could potentially include 5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole, using microwave irradiation. This method yielded good results and was efficient in synthesizing these compounds (Attimarad & Mohan, 2007).

Photophysical Properties : Murai et al. (2017) synthesized 5-N-Arylamino-4-methylthiazoles, which included derivatives of the compound . Their study revealed insights into the photophysical properties of these thiazoles, such as absorption maxima and luminescence, which were influenced by the substituents at the 2-position of the thiazole core (Murai et al., 2017).

Organic Ionic Liquids : Davis and Forrester (1999) explored the use of 4- and 5-methyl thiazole derivatives as organic ionic liquids. These liquids demonstrated the ability to promote the benzoin condensation of benzaldehyde, indicating a potential application in organic synthesis (Davis & Forrester, 1999).

Synthesis of Trifluoromethyl Heterocyclic Compounds : Coyanis et al. (2003) reported the synthesis of bis-trifluoromethyl 4-hydroxy-1,3-thiazoline and thiazole derivatives. This study provides a methodology that could be applicable to synthesizing variants of this compound (Coyanis et al., 2003).

Biological Applications

Anticancer Activity : Gomha et al. (2017) synthesized a series of thiazole and 1,3,4-thiadiazole derivatives, including 4-methyl-2-phenylthiazoles, and evaluated them as potent anticancer agents. This study indicates the potential of thiazole derivatives in pharmacological applications (Gomha et al., 2017).

Fungicidal Properties : Mahapatra (1956) explored the fungicidal properties of 2-amino-4-aryl thiazoles. The presence of certain cyclic groupings and substituents in thiazole derivatives, like this compound, can enhance their fungicidal effectiveness (Mahapatra, 1956).

Wirkmechanismus

Target of Action

Compounds with similar structures have been known to target various receptors and enzymes, influencing their function .

Mode of Action

It’s worth noting that compounds with similar structures often interact with their targets by forming covalent bonds, influencing the function of the target .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .

Result of Action

Similar compounds have been known to induce various cellular responses .

Action Environment

Factors such as temperature, ph, and presence of other compounds can potentially influence the action of similar compounds .

Biochemische Analyse

Biochemical Properties

5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This compound’s interactions with proteins often involve hydrogen bonding and hydrophobic interactions, which stabilize the protein-ligand complex and enhance its inhibitory effects .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzymes by forming stable complexes with their active sites, thereby blocking substrate access. This inhibition can lead to downstream effects on cellular processes, such as changes in gene expression and metabolic pathways. The compound’s trifluoromethyl group enhances its binding affinity and specificity for target biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of metabolic enzymes and altered gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where a specific dosage range produces optimal therapeutic outcomes without significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in cellular metabolism. For instance, it can inhibit enzymes involved in glycolysis and the citric acid cycle, leading to altered metabolite levels and metabolic flux. These interactions can have downstream effects on energy production and overall cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its uptake and localization. The compound’s distribution within cells can affect its localization and accumulation, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it interacts with metabolic enzymes and influences energy production. Understanding its subcellular localization helps elucidate its mechanism of action and potential therapeutic applications .

Eigenschaften

IUPAC Name |

5-bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrF3NS/c1-6-9(12)17-10(16-6)7-2-4-8(5-3-7)11(13,14)15/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZCIYGNYGIKEEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrF3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80384971 | |

| Record name | 5-bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

850375-27-8 | |

| Record name | 5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850375-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.